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molecular formula C13H15NO2 B8328794 4-(Tetrahydro-pyran-4-yloxymethyl)-benzonitrile

4-(Tetrahydro-pyran-4-yloxymethyl)-benzonitrile

Cat. No. B8328794
M. Wt: 217.26 g/mol
InChI Key: BPPZPNUUACRWMG-UHFFFAOYSA-N
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Patent
US08796253B2

Procedure details

To a mixture of 4-hydroxybenzonitrile (665 mg, 5.59 mmol) and caesium carbonate (2.00 g, 6.14 mmol) in DMF (5 mL) was added 4-(bromomethyl)tetrahydro-2H-pyran (1.00 g, 5.59 mmol), and the reaction mixture was stirred at 80° C. over night. After cooling to rt, the reaction mixture was poured into water. After stirring for a few minutes, the precipitate was collected by filtration, washed with water and dried in vacuo to give the title compound (785 mg, 65%): 1H NMR (400 MHz, CDCl3) δ 7.58 (d, 2H), 7.92 (d, 2H), 4.05-4.00 (dd, 2H), 3.82 (d, 2H), 3.48-3.41 (m, 2H), 2.15-2.02 (m, 1H), 1.78-1.72 (dd, 2H), 1.52-1.41 (m, 2H); ES-MS m/z 218, HPLC RT (Method D) 2.09 min.
Quantity
665 mg
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[C:10](=[O:13])([O-])[O-].[Cs+].[Cs+].BrC[CH:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1.O>CN(C=O)C>[O:21]1[CH2:22][CH2:23][CH:18]([O:13][CH2:10][C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[CH2:19][CH2:20]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
665 mg
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
caesium carbonate
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrCC1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
STIRRING
Type
STIRRING
Details
After stirring for a few minutes
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)OCC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 785 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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